6-Aminonicotinohydrazide

Vue d'ensemble

Description

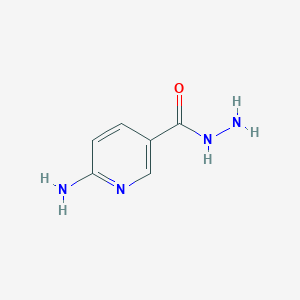

6-Aminonicotinohydrazide is an organic compound with the chemical formula C6H8N4O. It is a derivative of nicotinic acid and features an amino group at the 6-position and a hydrazide group at the 3-position of the pyridine ring. This compound is known for its crystalline solid form and its solubility in water and alcohols .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

6-Aminonicotinohydrazide is typically synthesized by reacting 6-aminonicotinic acid with hydrazine in a non-aqueous medium at relatively low temperatures. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization to obtain a high-purity product .

Analyse Des Réactions Chimiques

Types of Reactions

6-Aminonicotinohydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced derivatives.

Substitution: It can participate in substitution reactions, particularly at the amino group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxides, and reduced forms of this compound .

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of 6-aminonicotinohydrazide and its derivatives as anticancer agents. One significant area of research focuses on its ability to inhibit 6-phosphogluconate dehydrogenase (6PGD), an enzyme implicated in the metabolism of cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC).

- Mechanism of Action : The compound acts by converting to 6-amino-NADP+, which subsequently inhibits 6PGD activity. This inhibition leads to a decrease in tumor cell viability and a reversal of epigenetic changes associated with cancer progression .

- Case Study : In a study involving patient-derived PDAC cells, a derivative of this compound exhibited a dose-dependent reduction in cell viability, demonstrating its potential as a therapeutic agent against metastatic cancer .

Neuroprotective Effects

While many compounds targeting similar pathways exhibit neurotoxicity, certain derivatives of this compound have shown promise in being less toxic to neuronal cells. This characteristic opens avenues for developing treatments that can target cancer without adversely affecting brain health.

- Research Findings : One derivative was found to significantly increase metabolites upstream of 6PGD while demonstrating reduced toxicity compared to traditional agents like 6-aminonicotinamide. This suggests a safer profile for potential therapeutic use .

Synthesis and Derivatives

The synthesis of this compound derivatives has been explored to enhance its pharmacological properties. Various esters derived from 6-aminonicotinic acid have been synthesized and tested for their biological activities.

| Compound | Structure | Activity |

|---|---|---|

| Compound 5i | Structure | Potent antiproliferative activity against PDAC cells |

| Compound 5a-c | Structure | Limited effects on intracellular H3K9me3 levels |

These derivatives are designed to improve cell membrane permeability and enhance bioavailability, thereby increasing their effectiveness as therapeutic agents .

Additional Therapeutic Applications

Beyond oncology, the compound has potential applications in treating other conditions:

- Antileishmanial Activity : Research indicates that hydrazide derivatives exhibit significant activity against Leishmania species, suggesting broader applicability in infectious diseases .

- Metabolic Regulation : The role of this compound in regulating metabolic pathways related to NAD+ biosynthesis positions it as a candidate for metabolic disorders and aging-related diseases .

Mécanisme D'action

The mechanism of action of 6-aminonicotinohydrazide involves its interaction with specific molecular targets. It can inhibit certain enzymes and interfere with metabolic pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Aminonicotinamide: A monocarboxylic acid amide resulting from the formal condensation of the carboxy group of 6-aminonicotinic acid with ammonia.

Nicotine-mimicking molecules: These compounds share structural similarities with nicotine and have been studied for their potential therapeutic properties.

Uniqueness

6-Aminonicotinohydrazide is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its combination of an amino group and a hydrazide group on the pyridine ring makes it a versatile compound for various synthetic and research applications .

Activité Biologique

6-Aminonicotinohydrazide, a derivative of nicotinic acid, has garnered attention in recent years due to its diverse biological activities. This article explores the synthesis, pharmacological effects, and potential applications of this compound, supported by data tables and case studies.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of nicotinic acid with hydrazine derivatives. Various methods have been employed to optimize yields and purity. The compound can be characterized using techniques such as IR, NMR, and elemental analysis, which confirm the presence of functional groups indicative of hydrazides.

Biological Activities

This compound exhibits a broad spectrum of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound possesses significant antibacterial properties against various strains, including Mycobacterium tuberculosis. The mechanism is believed to involve the inhibition of cell wall synthesis and disruption of membrane integrity .

- Anticancer Properties : Research indicates that this compound and its derivatives exhibit cytotoxic effects on cancer cell lines. For instance, a study reported an IC50 value in the micromolar range against A549 lung cancer cells, highlighting its potential as an anticancer agent .

- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in vitro, which may be attributed to its ability to inhibit pro-inflammatory cytokines .

- Antioxidant Activity : Hydrazones derived from this compound have shown promising antioxidant activity, suggesting potential protective effects against oxidative stress-related diseases .

1. Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various hydrazone derivatives based on this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Compound | Bacterial Strain | MIC (mg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 2.5 |

| Escherichia coli | 1.5 | |

| Mycobacterium tuberculosis | 0.5 |

This data indicates that this compound exhibits potent antimicrobial activity, particularly against pathogenic bacteria.

2. Anticancer Activity

In a comparative study of various hydrazone derivatives, this compound was tested for its cytotoxic effects on different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung) | 15 |

| MCF-7 (Breast) | 20 |

| HCT116 (Colon) | 25 |

These findings suggest that the compound has significant potential in cancer therapy, warranting further investigation into its mechanisms of action.

Propriétés

IUPAC Name |

6-aminopyridine-3-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O/c7-5-2-1-4(3-9-5)6(11)10-8/h1-3H,8H2,(H2,7,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUTYGKWOSMNYBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C(=O)NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376902 | |

| Record name | 6-aminonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42596-56-5 | |

| Record name | 6-aminonicotinohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.